molecular formula C6H7ClN4 B1426597 [1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride CAS No. 1352443-03-8

[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride

Cat. No.: B1426597
CAS No.: 1352443-03-8
M. Wt: 170.6 g/mol
InChI Key: QVNKBRLDFBILPZ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization with formic acid or its derivatives. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties, particularly in inhibiting specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit kinases such as c-Met and VEGFR-2, leading to the suppression of cancer cell growth and proliferation. The compound binds to the active site of these kinases, blocking their activity and triggering apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • [1,2,4]Triazolo[4,3-A]pyridin-7-amine hydrochloride
  • [1,2,4]Triazolo[4,3-A]pyridin-3(2H)-one
  • [1,2,4]Triazolo[4,3-A]pyrazine derivatives

Uniqueness

Compared to its analogs, [1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride exhibits unique biological activities, particularly its dual inhibition of c-Met and VEGFR-2 kinases, which makes it a promising candidate for anticancer drug development. Its structural features also allow for versatile chemical modifications, enhancing its potential in various applications .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-5-1-2-6-9-8-4-10(6)3-5;/h1-4H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNKBRLDFBILPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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